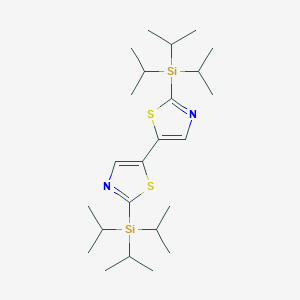

2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole is an organosilicon compound that features two triisopropylsilyl groups attached to a bithiazole core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole typically involves the reaction of a bithiazole precursor with triisopropylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole can undergo various chemical reactions, including:

Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bithiazole core to dihydrobithiazole derivatives.

Substitution: The triisopropylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobithiazole derivatives.

Applications De Recherche Scientifique

2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole has several scientific research applications:

Materials Science: It is used in the development of organic semiconductors and conductive polymers.

Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.

Mécanisme D'action

The mechanism of action of 2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole involves its interaction with various molecular targets and pathways. The bithiazole core can engage in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the triisopropylsilyl groups provide steric protection, enhancing the compound’s stability and solubility in organic solvents .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bis(trimethylsilyl)-5,5’-bithiazole: Similar structure but with trimethylsilyl groups instead of triisopropylsilyl groups.

2,2’-Bis(trifluoromethyl)-5,5’-bithiazole: Features trifluoromethyl groups, which impart different electronic properties.

Uniqueness

2,2’-Bis(triisopropylsilyl)-5,5’-bithiazole is unique due to the bulky triisopropylsilyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly suitable for applications in organic electronics where stability and solubility are crucial .

Activité Biologique

2,2'-Bis(triisopropylsilyl)-5,5'-bithiazole is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanism of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound features a bithiazole core substituted with triisopropylsilyl groups. This structural configuration is significant as it influences the compound's solubility and reactivity.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit various biological activities, particularly in the context of cancer treatment. The following sections detail specific studies that highlight these activities.

Cytotoxicity Studies

A study assessing the cytotoxic effects of related bithiazole derivatives demonstrated significant activity against cancer cell lines. The IC50 values for various derivatives were determined, allowing for a comparison of their efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 9.1 ± 2.4 |

| Compound B | MCF-7 | 10.8 ± 0.7 |

| Compound C | A549 | 15.0 ± 3.0 |

These findings suggest that the presence of specific substituents can enhance the cytotoxicity of bithiazole derivatives, potentially making them candidates for further development in cancer therapeutics .

The proposed mechanism by which these compounds exert their effects involves the disruption of cellular processes related to proliferation and apoptosis. For instance, studies indicate that certain bithiazole derivatives can induce cell cycle arrest and promote apoptosis in treated cells.

- Cell Cycle Arrest : Compounds have been shown to affect various phases of the cell cycle, particularly G0/G1 and S phases.

- Pro-Apoptotic Effects : Induction of apoptosis was observed via activation of caspases and other apoptotic markers in treated cells.

Case Studies

- Study on Anticancer Activity : In a controlled study involving several bithiazole derivatives, researchers found that modifications to the thiazole ring significantly impacted biological activity. The study concluded that electron-withdrawing groups enhanced cytotoxicity against breast and colorectal cancer cell lines .

- Mechanistic Insights : Another investigation into the cellular mechanisms revealed that certain derivatives could modulate signaling pathways associated with cell survival and death, indicating a multifaceted approach to their anticancer effects .

Propriétés

Formule moléculaire |

C24H44N2S2Si2 |

|---|---|

Poids moléculaire |

480.9 g/mol |

Nom IUPAC |

tri(propan-2-yl)-[5-[2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]silane |

InChI |

InChI=1S/C24H44N2S2Si2/c1-15(2)29(16(3)4,17(5)6)23-25-13-21(27-23)22-14-26-24(28-22)30(18(7)8,19(9)10)20(11)12/h13-20H,1-12H3 |

Clé InChI |

BEWBKTHEIWZKBO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)[Si](C1=NC=C(S1)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.